![molecular formula C17H20ClN3O B13483064 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and two 6-methylpyridin-2-ylmethyl groups attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide typically involves the reaction of 2-chloro-6-methylpyridine with an appropriate amide precursor under controlled conditions. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane to form an intermediate, which is then reacted with the amide precursor to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while coupling reactions can produce biaryl compounds.
科学研究应用
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group and pyridine rings can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: A brominated derivative with similar reactivity.
2-Amino-6-methylpyridine: An amino derivative used in similar applications.
6-Chloro-2-methylpyridine-3-boronic acid: A boronic acid derivative used in coupling reactions.
Uniqueness
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C17H20ClN3O |
|---|---|
分子量 |
317.8 g/mol |
IUPAC 名称 |
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C17H20ClN3O/c1-12-6-4-8-15(19-12)10-21(17(22)14(3)18)11-16-9-5-7-13(2)20-16/h4-9,14H,10-11H2,1-3H3 |
InChI 键 |
AGBFXRUVUWNHJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)C(=O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)

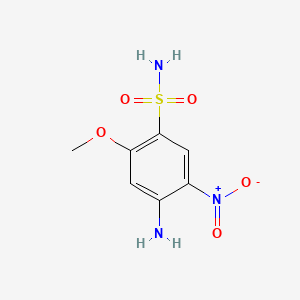
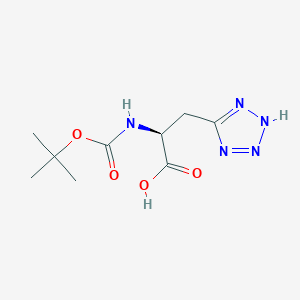
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
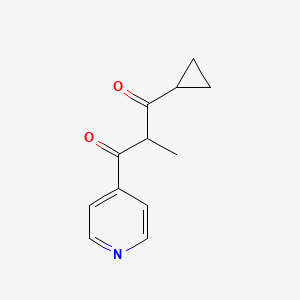
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
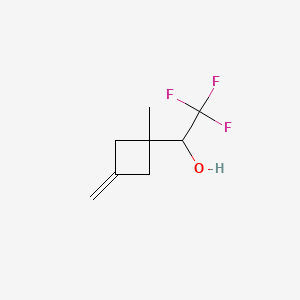
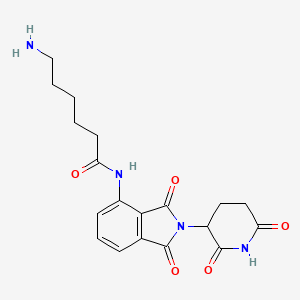
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
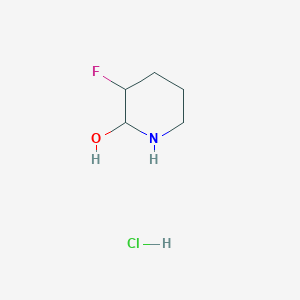
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
